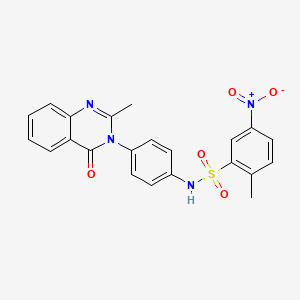
2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide" is a quinazolinone derivative with significant potential in medicinal chemistry and various scientific applications. This complex molecule is distinguished by its multifaceted chemical structure, which includes a quinazolinone moiety, a nitrobenzenesulfonamide group, and various functional substituents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide typically begins with the preparation of key intermediates. These intermediates undergo specific reactions such as nucleophilic substitution and condensation reactions under controlled conditions, including appropriate temperature, pressure, and pH. Key reagents such as methylating agents, oxidizing agents, and sulfonating agents are employed in these steps to achieve the desired molecular transformations.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of flow chemistry or advanced catalytic processes that facilitate large-scale production while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. The oxidation reactions typically target the quinazolinone moiety, while reduction reactions may involve the nitro group. Substitution reactions frequently occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and sulfonation reagents such as sulfur trioxide are commonly used. Reaction conditions often include specific solvents, temperatures, and catalysts that are selected based on the desired reaction pathway and the stability of the compound.
Major Products: The major products formed from these reactions depend on the type of chemical transformation being undertaken. For example, oxidation may lead to quinazolinone oxides, while reduction can yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: In chemistry, this compound is valuable for its reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, facilitating the exploration of new synthetic methodologies.
Biology: Biologically, the compound has been studied for its potential as an antimicrobial agent due to the presence of the nitrobenzenesulfonamide group. Its structural features enable interactions with various biological targets, making it a subject of interest in drug discovery and development.
Medicine: In medicine, it shows promise as an anticancer agent. The quinazolinone moiety is known for its anticancer properties, and the compound’s ability to interact with key cellular pathways may inhibit cancer cell proliferation and induce apoptosis.
Industry: Industrially, the compound’s stability and reactivity make it useful in the production of dyes, pigments, and other specialty chemicals. It can be tailored to improve the performance and efficiency of these products.
作用机制
The compound exerts its effects through multiple molecular targets and pathways. The quinazolinone moiety often interacts with DNA or enzymes involved in cellular replication, thereby disrupting essential biological processes in cancer cells. The nitrobenzenesulfonamide group may enhance these interactions or introduce additional mechanisms such as oxidative stress induction in microbial cells.
相似化合物的比较
Similar Compounds: Similar compounds include other quinazolinone derivatives like "4(3H)-quinazolinone," "6-nitro-1H-indazole," and "2-methylquinazolin-4-one." These compounds share structural similarities and exhibit analogous biological activities.
Unique Features: What sets 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide apart is its combined structural elements, which may provide a synergistic effect, enhancing its potency and selectivity. Its unique combination of functional groups allows for versatile applications across multiple fields, making it a compound of considerable interest in scientific research and industrial applications.
This compound’s fascinating chemistry and promising applications make it a notable subject in various scientific disciplines, with ongoing research exploring its full potential.
属性
IUPAC Name |
2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-14-7-10-18(26(28)29)13-21(14)32(30,31)24-16-8-11-17(12-9-16)25-15(2)23-20-6-4-3-5-19(20)22(25)27/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFSJQXBFCJOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
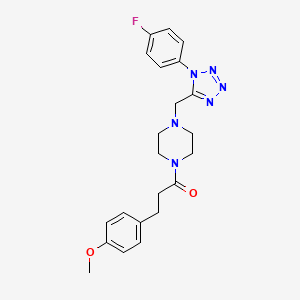
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)
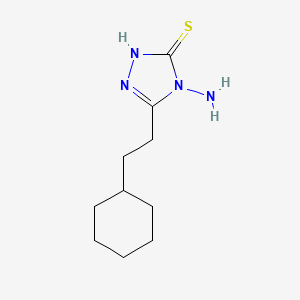
![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)
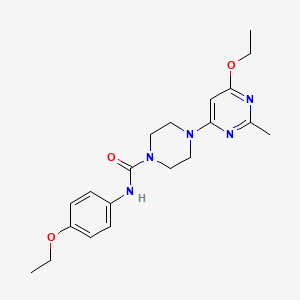
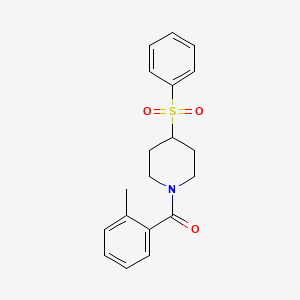
![5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969075.png)
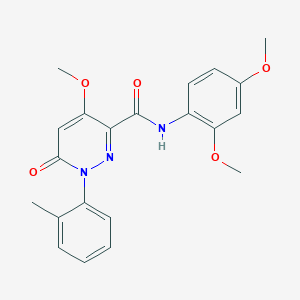
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)
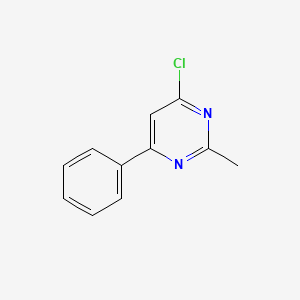
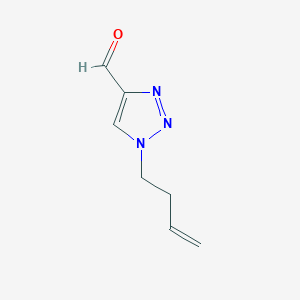
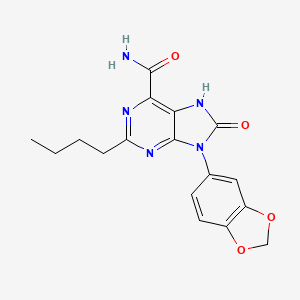
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2969086.png)
